molecular formula C19H23NO B14220058 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one CAS No. 827306-46-7

1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one

Cat. No.: B14220058
CAS No.: 827306-46-7
M. Wt: 281.4 g/mol
InChI Key: NXDWYHCOOPGLBF-CQSZACIVSA-N
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Description

1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core with a cyclohexylethylamino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-2-one and (1R)-1-cyclohexylethylamine.

    Condensation Reaction: The naphthalene-2-one undergoes a condensation reaction with (1R)-1-cyclohexylethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthalene-2,3-dione derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-one: The parent compound, lacking the cyclohexylethylamino group.

    Cyclohexylethylamine: The amine component used in the synthesis.

    Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.

Uniqueness

1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one is unique due to its specific combination of a naphthalene core and a cyclohexylethylamino group

Properties

CAS No.

827306-46-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-[[(1R)-1-cyclohexylethyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H23NO/c1-14(15-7-3-2-4-8-15)20-13-18-17-10-6-5-9-16(17)11-12-19(18)21/h5-6,9-15,21H,2-4,7-8H2,1H3/t14-/m1/s1

InChI Key

NXDWYHCOOPGLBF-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)N=CC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC(C1CCCCC1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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